The Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one: An In-Depth Technical Guide
The Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis commences with the readily available precursor, 2-amino-5-fluorobenzoic acid, and proceeds through a three-step sequence involving N-methylation, N-chloroacetylation, and a final base-mediated intramolecular cyclization. This document elucidates the mechanistic rationale behind each synthetic transformation, offers detailed experimental protocols, and presents characterization data for the intermediates and the final product. The synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline is also detailed, providing a complete synthetic route from basic starting materials. The methodologies described herein are designed to be both scalable and reproducible, providing a solid foundation for further research and development in the synthesis of novel benzoxazinone derivatives.
Introduction: The Significance of the Benzoxazinone Scaffold
The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. These compounds have garnered significant attention from the pharmaceutical and agrochemical industries due to their diverse pharmacological properties, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and herbicidal activities. The incorporation of a fluorine atom and a methyl group at specific positions of the benzoxazinone ring, as in 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one, can significantly modulate the compound's physicochemical properties, metabolic stability, and biological target engagement. This guide focuses on a strategic and efficient synthesis of this valuable compound, starting from anthranilic acid.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is conceptualized through a retrosynthetic approach, as depicted below. The target molecule can be envisioned as being formed through an intramolecular nucleophilic substitution (a Williamson-type ether synthesis) from an N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid intermediate. This intermediate, in turn, is accessible via the chloroacetylation of N-methyl-5-fluoroanthranilic acid. The N-methylated precursor can be prepared from 2-amino-5-fluorobenzoic acid through a standard N-methylation reaction. Finally, the starting material, 2-amino-5-fluorobenzoic acid, can be synthesized from 4-fluoroaniline.
Caption: Retrosynthetic analysis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Synthesis of the Starting Material: 2-Amino-5-fluorobenzoic acid
The journey to our target molecule begins with the synthesis of the key starting material, 2-amino-5-fluorobenzoic acid. A reliable method for its preparation starts from 4-fluoroaniline.[1]
Reaction Pathway
The synthesis involves a three-step process:
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Condensation: 4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
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Cyclization: The acetamide derivative undergoes an acid-catalyzed cyclization in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione.
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Oxidative Cleavage: The resulting isatin is then subjected to oxidative cleavage using hydrogen peroxide under alkaline conditions to afford the desired 2-amino-5-fluorobenzoic acid.
Caption: Synthetic pathway to 2-amino-5-fluorobenzoic acid.
Experimental Protocol
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
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In a suitable reaction vessel, dissolve 4-fluoroaniline in an appropriate solvent such as water.
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Add chloral hydrate and hydroxylamine hydrochloride to the solution.
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Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and isolate the product by filtration.
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Wash the solid product with cold water and dry under vacuum.
Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione
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Carefully add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide obtained in the previous step to concentrated sulfuric acid at a controlled temperature.
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Heat the mixture gently to facilitate the cyclization reaction.
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After the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
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Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid
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Suspend the 5-fluoro-1H-indole-2,3-dione in an aqueous solution of sodium hydroxide.
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Add hydrogen peroxide (30% solution) dropwise to the suspension while maintaining the temperature.
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Stir the mixture until the reaction is complete, as indicated by a color change and TLC analysis.
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Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
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Filter the 2-amino-5-fluorobenzoic acid, wash with water, and dry.
Core Synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
With the starting material in hand, the core synthesis of the target molecule can be undertaken.
Step 1: N-Methylation of 2-Amino-5-fluorobenzoic acid
The introduction of a methyl group onto the nitrogen atom of 2-amino-5-fluorobenzoic acid is a critical step. A highly efficient method for the N-methylation of amino acid derivatives utilizes dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water.[2] The reaction of water with sodium hydride generates highly reactive, dry sodium hydroxide in situ, which facilitates the deprotonation of the amino group, leading to a faster reaction rate.[2]
Reaction Mechanism:
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Sodium hydride reacts with a catalytic amount of water to generate sodium hydroxide and hydrogen gas.
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The in-situ generated sodium hydroxide, a strong base, deprotonates the amino group of 2-amino-5-fluorobenzoic acid to form a sodium salt.
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The resulting nucleophilic nitrogen then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, yielding N-methyl-5-fluoroanthranilic acid.
Experimental Protocol:
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To a suspension of sodium hydride in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add a catalytic amount of water.
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Add 2-amino-5-fluorobenzoic acid to the suspension and stir for a period to allow for the formation of the sodium salt.
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Cool the reaction mixture in an ice bath and add dimethyl sulfate dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction carefully with water and acidify to precipitate the product.
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Filter the solid, wash with water, and dry to obtain N-methyl-5-fluoroanthranilic acid.
| Reagent | Molar Equiv. | Purpose |
| 2-Amino-5-fluorobenzoic acid | 1.0 | Starting Material |
| Sodium Hydride (NaH) | ~2.2 | Base |
| Water (H₂O) | catalytic | In-situ base generation |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ~1.1 | Methylating Agent |
| Tetrahydrofuran (THF) | - | Solvent |
Step 2: N-Chloroacetylation of N-Methyl-5-fluoroanthranilic acid
The subsequent step involves the acylation of the N-methylamino group with chloroacetyl chloride. This reaction proceeds readily to form the corresponding N-(chloroacetyl) derivative.
Experimental Protocol:
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Dissolve N-methyl-5-fluoroanthranilic acid in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl generated during the reaction.
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Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
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Stir the reaction at room temperature until completion.
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Wash the reaction mixture with dilute acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid.
| Reagent | Molar Equiv. | Purpose |
| N-Methyl-5-fluoroanthranilic acid | 1.0 | Substrate |
| Chloroacetyl Chloride | ~1.1 | Acylating Agent |
| Triethylamine (Et₃N) | ~1.2 | Base (HCl scavenger) |
| Dichloromethane (DCM) | - | Solvent |
Step 3: Intramolecular Cyclization to 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
The final step is a base-mediated intramolecular cyclization of the N-(chloroacetyl) intermediate. This reaction is a classic example of a Williamson ether synthesis, where the carboxylate anion acts as a nucleophile, displacing the chloride to form the heterocyclic ring.
Reaction Mechanism:
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A base, such as potassium carbonate or sodium hydride, deprotonates the carboxylic acid group of N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid to form a carboxylate.
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The carboxylate oxygen then acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the chlorine atom.
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This intramolecular SN2 reaction results in the displacement of the chloride ion and the formation of the six-membered benzoxazinone ring.
Experimental Protocol:
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Dissolve N-(chloroacetyl)-N-methyl-5-fluoroanthranilic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Add a suitable base, such as anhydrous potassium carbonate.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and pour it into water to precipitate the product.
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Filter the solid, wash thoroughly with water, and dry.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
| Reagent | Molar Equiv. | Purpose |
| N-(Chloroacetyl)-N-methyl-5-fluoroanthranilic acid | 1.0 | Substrate |
| Potassium Carbonate (K₂CO₃) | ~1.5 | Base |
| Dimethylformamide (DMF) | - | Solvent |
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"Start" -> "Step1" -> "Intermediate1" -> "Step2" -> "Intermediate2" -> "Step3" -> "Product"; }
Caption: Overall synthetic scheme for 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Expected Molecular Weight | Key Spectroscopic Data |
| 2-Amino-5-fluorobenzoic acid | 155.13 g/mol | ¹H NMR: Aromatic protons, amine proton, carboxylic acid proton. IR: N-H, C=O, C-F stretches. |
| N-Methyl-5-fluoroanthranilic acid | 169.15 g/mol | ¹H NMR: Appearance of N-methyl singlet. IR: N-H, C=O, C-F stretches. |
| N-(Chloroacetyl)-N-methyl-5-fluoroanthranilic acid | 245.62 g/mol | ¹H NMR: Appearance of chloroacetyl methylene singlet. IR: Amide C=O, Carboxylic acid C=O, C-Cl, C-F stretches. |
| 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one | 181.16 g/mol | ¹H NMR: Aromatic protons, N-methyl singlet, methylene protons of the oxazinone ring. ¹³C NMR: Resonances for all unique carbons. Mass Spec: M+ peak corresponding to the molecular weight. |
Conclusion
This technical guide has detailed a comprehensive and logical synthetic route for the preparation of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one from 2-amino-5-fluorobenzoic acid. The described three-step sequence of N-methylation, N-chloroacetylation, and intramolecular cyclization is based on well-established and reliable chemical transformations. The provided experimental protocols, along with the mechanistic insights, offer a solid framework for the successful synthesis of this important heterocyclic compound in a laboratory setting. The synthesis of the requisite starting material, 2-amino-5-fluorobenzoic acid, has also been outlined to ensure a complete and self-contained guide. This work should serve as a valuable resource for researchers engaged in the synthesis of novel benzoxazinone derivatives for applications in drug discovery and development.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
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Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. (URL: [Link])
